molecular formula C16H14BrClF2N2O4 B8087008 WAY-213613 (hydrochloride)

WAY-213613 (hydrochloride)

Cat. No.: B8087008
M. Wt: 451.6 g/mol
InChI Key: IBCWXGJQAQXHPZ-ZOWNYOTGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-213613 (hydrochloride) involves the preparation of N-[4-(2-bromo-4,5-difluorophenoxy)phenyl]-L-asparagine. The key steps include:

Industrial Production Methods

Industrial production methods for WAY-213613 (hydrochloride) are not widely documented, but the synthesis generally follows the same steps as the laboratory preparation, with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

Types of Reactions

WAY-213613 (hydrochloride) primarily undergoes:

    Substitution Reactions: Involving the replacement of functional groups.

    Coupling Reactions: For the formation of the aryl ether linkage.

Common Reagents and Conditions

Major Products

The major product formed from these reactions is N-[4-(2-bromo-4,5-difluorophenoxy)phenyl]-L-asparagine, which is then converted to its hydrochloride salt form.

Scientific Research Applications

WAY-213613 (hydrochloride) has several scientific research applications:

Mechanism of Action

WAY-213613 (hydrochloride) exerts its effects by selectively inhibiting the EAAT2 transporter. This inhibition prevents the reuptake of glutamate from the synaptic cleft, leading to increased extracellular glutamate levels. The elevated glutamate can then activate glutamate receptors, influencing synaptic transmission and plasticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-213613 (hydrochloride) is unique due to its high selectivity and potency for EAAT2 over other EAAT subtypes and glutamate receptors. This selectivity makes it a valuable tool for studying the specific role of EAAT2 in various physiological and pathological processes .

Properties

IUPAC Name

(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF2N2O4.ClH/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-15(22)7-13(20)16(23)24;/h1-6,13H,7,20H2,(H,21,22)(H,23,24);1H/t13-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCWXGJQAQXHPZ-ZOWNYOTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)OC2=CC(=C(C=C2Br)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2Br)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClF2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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